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Compound of Interest

Compound Name: 3,5-Dibromopyridine

Cat. No.: B018299

An In-depth Technical Guide to the *H and 3C NMR Spectra of 3,5-Dibromopyridine

Introduction

3,5-Dibromopyridine is a halogenated heterocyclic organic compound with the chemical
formula CsHsBrz2N.[1] It serves as a versatile building block in organic synthesis, particularly in
the development of pharmaceuticals and agrochemicals.[1] Nuclear Magnetic Resonance
(NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity
assessment of such compounds. This guide provides a detailed analysis of the *H and 13C
NMR spectra of 3,5-dibromopyridine, complete with data tables, experimental protocols, and
visualizations to support researchers, scientists, and drug development professionals.

'H NMR Spectral Data

The *H NMR spectrum of 3,5-dibromopyridine is characterized by its simplicity due to the
molecule's symmetry. The pyridine ring has three non-equivalent protons. The proton at the C4
position (H-4) appears as a triplet, while the protons at the C2 and C6 positions (H-2 and H-6)
are chemically equivalent and appear as a doublet.

Below is a summary of the reported *H NMR spectral data in different deuterated solvents. The
choice of solvent can slightly influence the chemical shifts.[2]
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Chemical _ Chemical _
] ] Coupling . . Coupling
Shift (d) in oo Shift () in oo
Proton Multiplicity  Constant _ Multiplicity = Constant
CDCls dioxane
(J) (Hz) () (Hz)
(ppm) (Ppm)
H-2, H-6 8.606 Doublet (d) 8.61 Doublet (d) 2.0
H-4 8.008 Triplet (t) 8.15 Triplet (t) 2.0

Table 1: *H NMR Data for 3,5-Dibromopyridine.[3]

13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum of 3,5-dibromopyridine displays three distinct
signals corresponding to the three sets of non-equivalent carbon atoms. The carbons directly
bonded to the electronegative bromine atoms (C-3 and C-5) are significantly shielded, resulting
in an upfield chemical shift. The chemical shifts for the carbon atoms are influenced by the
electron-withdrawing effects of the nitrogen and bromine atoms.

Carbon Chemical Shift (8) in CDCls (ppm)
C-2,C-6 151.3
C-4 141.9
C-3,C-5 121.5

Table 2: 13C NMR Data for 3,5-Dibromopyridine.

Experimental Protocols

The following is a generalized protocol for acquiring high-resolution *H and 3C NMR spectra of
3,5-dibromopyridine.

1. Sample Preparation

e Weigh approximately 5-10 mg of 3,5-dibromopyridine.
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e Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d (CDCIs) or Dioxane-ds) in a clean, dry NMR tube.[4] Chloroform-d is a common
choice for many organic compounds.

o To ensure a homogeneous solution, cap the NMR tube and vortex it gently.
2. NMR Spectrometer Setup and Data Acquisition

e The spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or
higher for *H NMR and 75 MHz or higher for 33C NMR.[3]

e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e For H NMR, acquire the spectrum using a standard single-pulse experiment. Key
parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.

e For 13C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to
single lines for each carbon. This involves broadband decoupling of the proton frequencies.

[5]
3. Data Processing
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase the resulting spectrum to obtain a pure absorption lineshape.

o Calibrate the chemical shift scale. For CDClIs, the residual solvent peak at 7.26 ppm for *H
and 77.16 ppm for 13C can be used as an internal reference.[6][7]

 Integrate the signals in the H NMR spectrum to determine the relative ratios of the different
protons.

Visualization of Spectral Assignments

The following diagrams illustrate the structure of 3,5-dibromopyridine and the logical
relationship of its NMR signals.
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3,5-Dibromopyridine
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Caption: Structure of 3,5-Dibromopyridine with proton and carbon assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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